3,3',4,4'-Tetrachloroazobenzene

概要

説明

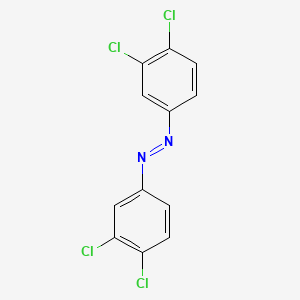

3,3’,4,4’-Tetrachloroazobenzene is an organic compound with the molecular formula C12H6Cl4N2. It is a chlorinated derivative of azobenzene, characterized by the presence of four chlorine atoms attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

3,3’,4,4’-Tetrachloroazobenzene can be synthesized through the reduction of 3,4-dichloronitrobenzene using lithium aluminum hydride. The reaction involves the following steps:

Reduction: 3,4-dichloronitrobenzene is reduced to 3,4-dichloroaniline.

Oxidation: The resulting 3,4-dichloroaniline is then oxidized to form 3,3’,4,4’-tetrachloroazobenzene.

Industrial Production Methods

Industrial production of 3,3’,4,4’-tetrachloroazobenzene typically involves large-scale synthesis using similar reduction and oxidation processes. The purity of the compound is ensured through high-pressure liquid chromatography and other analytical techniques .

化学反応の分析

Types of Reactions

3,3’,4,4’-Tetrachloroazobenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,3’,4,4’-tetrachloroazoxybenzene.

Reduction: It can be reduced to form hydrazo derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

Substitution: Reagents such as sodium hydroxide and other nucleophiles can be used for substitution reactions

Major Products

Oxidation: 3,3’,4,4’-Tetrachloroazoxybenzene.

Reduction: Hydrazo derivatives.

Substitution: Various substituted azobenzenes depending on the nucleophile used

科学的研究の応用

Chemistry

- Reference Material : 3,3',4,4'-Tetrachloroazobenzene serves as a reference material in studies involving chlorinated azobenzenes and their derivatives. Its well-defined structure allows for comparative analysis in chemical research.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation to form 3,3',4,4'-tetrachloroazoxybenzene and reduction to generate hydrazo derivatives. These reactions are significant for understanding the reactivity and transformation of similar compounds.

Biology

- Toxicity Studies : Research indicates that this compound exhibits neurotoxic effects, particularly through its interaction with thyroid hormone systems. Studies have shown that exposure can lead to significant reductions in serum thyroxine (T4) levels without affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels .

- Developmental Neurotoxicity : In animal models, particularly with Sprague-Dawley rats, developmental exposure has been linked to deficits in body weight gain and alterations in neuronal development. Behavioral assessments revealed impacts on locomotor activity and cognitive functions .

Medicine

- Drug Development : The compound is studied for its potential use in drug development due to its interactions with biological receptors. Its binding affinity for aryl hydrocarbon receptors suggests implications for endocrine disruption and metabolic processes .

- Genotoxicity : Several studies have reported the genetic toxicity of this compound. Increased micronucleus formation in mouse studies indicates potential risks associated with exposure to this compound .

Industry

- Synthesis of Dyes and Pigments : this compound is utilized in the industrial synthesis of dyes and pigments. Its stability and reactivity make it a valuable intermediate in producing various industrial chemicals .

Developmental Neurotoxicity Study

A notable study assessed the developmental neurotoxicity of this compound through a regimen involving gestational and lactational exposure in rats. The findings indicated:

- Dosage Effects : High-dose groups (10 mg/kg/day) exhibited significant deficits in body weight gain during postnatal development.

- Behavioral Assessments : Tests conducted on locomotor activity showed reduced exploratory behavior and cognitive deficits in offspring exposed to higher doses .

Genotoxicity Assessment

In vivo genotoxicity assessments highlighted the discordance between acute mouse bone marrow tests and subchronic peripheral blood micronucleus tests. These studies provide critical insights into the potential genetic risks posed by this compound exposure .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Reference material for chlorinated azobenzenes; chemical reaction studies |

| Biology | Toxicity studies; developmental neurotoxicity assessments |

| Medicine | Drug development; genotoxicity research |

| Industry | Synthesis of dyes and pigments |

作用機序

The mechanism of action of 3,3’,4,4’-tetrachloroazobenzene involves its interaction with various molecular targets and pathways:

Aryl Hydrocarbon Receptor (AhR): It is a potent inducer of hepatic aryl hydrocarbon hydroxylase activity, which plays a role in the metabolism of xenobiotics.

Immune System: It affects immune parameters, including thymic atrophy and changes in white blood cell counts

類似化合物との比較

Similar Compounds

3,3’,4,4’-Tetrachloroazoxybenzene: An oxidized derivative of 3,3’,4,4’-tetrachloroazobenzene.

3,3’,5,5’-Tetrachloroazobenzene: A structural isomer with chlorine atoms in different positions.

3,3’-Dichloro-4,4’-difluoroazobenzene: A similar compound with fluorine atoms replacing some of the chlorine atoms

Uniqueness

3,3’,4,4’-Tetrachloroazobenzene is unique due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and biological activity. Its stability and distinct properties make it a valuable compound for research and industrial applications .

生物活性

3,3',4,4'-Tetrachloroazobenzene (TCAB) is a synthetic organic compound recognized for its significant biological activity and potential toxicological effects. This article provides a comprehensive overview of TCAB's biological mechanisms, effects on various organ systems, and its implications in toxicology and environmental health.

- Chemical Formula : C₁₂H₆Cl₄N₂

- Molecular Weight : 320.0 g/mol

- CAS Number : 14047-09-7

TCAB is structurally related to dioxins and is primarily formed as a by-product in the manufacture of various herbicides. Its four chlorine atoms significantly influence its chemical reactivity and biological interactions.

Target Receptors

TCAB primarily interacts with the aryl hydrocarbon receptor (AhR) , leading to various biochemical responses:

- Thyroid Hormone System : TCAB induces a dose-dependent deficit in serum thyroxine (T4) levels without affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels . This disruption can lead to neurotoxic effects, particularly during developmental stages.

Biochemical Pathways

The compound's binding to AhR activates pathways involved in xenobiotic metabolism, including the induction of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various compounds, impacting drug metabolism and detoxification processes.

Pharmacokinetics

TCAB follows a two-compartment model in pharmacokinetics, indicating distinct phases of distribution and elimination within the body. It is absorbed through various routes and is predominantly excreted via urine and feces .

Animal Studies

Extensive studies have been conducted on rats and mice to evaluate TCAB's toxicological profile:

- Chronic Exposure : In a two-year study involving oral administration, TCAB exposure resulted in significant health issues, including cancers of the liver, lung, and mouth .

- Thyroid Disruption : Both male and female rats exhibited decreased serum T4 levels in a dose-related manner. Notably, T4 levels were significantly lower across all dosed groups compared to controls .

| Dose (mg/kg) | Effect on T4 Levels | Observed Tumors |

|---|---|---|

| 10 | - | Liver |

| 30 | - | Lung |

| 100 | - | Mouth |

Developmental Neurotoxicity

Research indicates that TCAB exposure during critical developmental periods can lead to neurodevelopmental deficits. In studies with pregnant rats exposed to TCAB, offspring demonstrated reduced body weight and altered thyroid hormone levels .

Case Studies

- Chloracne Incidents : A notable case involved workers exposed to TCAB during herbicide production who developed chloracne lesions. This condition was observed in 90% of affected individuals within two months of exposure, highlighting TCAB's dermal toxicity .

- Microcytic Anemia : Studies reported that TCAB induced microcytic normochromic anemia in male Sprague-Dawley rats, further illustrating its hematological effects .

特性

IUPAC Name |

bis(3,4-dichlorophenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBGIMQKWDUEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026086, DTXSID80860129 | |

| Record name | 3,3',4,4'-Tetrachloroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,4-dichlorophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Bright orange, crystalline solid | |

CAS No. |

14047-09-7, 64275-11-2 | |

| Record name | TCAB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,3',4'-Tetrachloroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, bis(3,4-dichlorophenyl)-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachloroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRACHLOROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGG7W94GS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,3',4'-Tetrachloroazobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 3,4,3',4'-Tetrachloroazobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。